Didesethyl Chloroquine Hydroxyacetamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Didesethyl Chloroquine Hydroxyacetamide-d4” is a biochemical used for proteomics research . It has a molecular weight of 325.83 and a molecular formula of C16H16D4ClN3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H16D4ClN3O2 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Antiviral Activity Against SARS-CoV-2
Didesethyl Chloroquine Hydroxyacetamide-d4, as a derivative of chloroquine and hydroxychloroquine, may share similar antiviral properties. Research has demonstrated the efficacy of hydroxychloroquine in limiting the replication of SARS-CoV-2 in vitro. This potential is underlined by studies showing that hydroxychloroquine could be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro, suggesting its use in treating COVID-19 infections (Yao et al., 2020).
Mechanism of Action
The derivative's mechanism of action likely parallels that of its parent compounds. Chloroquine and hydroxychloroquine increase the pH within intracellular vacuoles, affecting processes like protein degradation in lysosomes, assembly of macromolecules in endosomes, and post-translation modification of proteins in the Golgi apparatus. This action could interfere with antigen processing in macrophages and other antigen-presenting cells, down-regulating the immune response against autoantigenic peptides, which is relevant in diseases like rheumatoid arthritis and systemic lupus erythematosus (Fox, 1993).
Potential for Repurposing
Given the global health crisis caused by COVID-19, repurposing old drugs like chloroquine and hydroxychloroquine, and by extension their derivatives, is a critical strategy. The diverse mechanisms of action of these compounds, such as altering the acidic environment inside lysosomes and endosomes, and inhibiting cytokine storms, make them potential candidates for treating viral infections like COVID-19 (Tripathy et al., 2020).
Mechanism of Action
While the exact mechanism of action for “Didesethyl Chloroquine Hydroxyacetamide-d4” is not specified, it’s worth noting that chloroquine and its derivatives are known for their antimalarial activity. They are used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-BRVWLQDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675837 |
Source
|
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216956-86-3 |
Source
|
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.